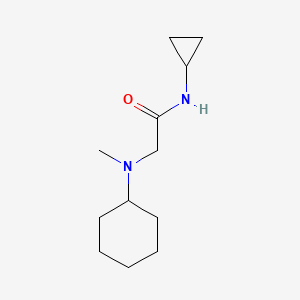![molecular formula C21H16ClFN2O3 B4771404 4-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N-(4-fluorophenyl)benzamide](/img/structure/B4771404.png)
4-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N-(4-fluorophenyl)benzamide
Vue d'ensemble
Description
4-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N-(4-fluorophenyl)benzamide, commonly known as CFTRinh-172, is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. It has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF) and other diseases that involve defective CFTR function.
Applications De Recherche Scientifique
4-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N-(4-fluorophenyl)benzamideinh-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases that involve defective 4-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N-(4-fluorophenyl)benzamide function. It has been shown to improve 4-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N-(4-fluorophenyl)benzamide function in vitro and in vivo, and to reduce inflammation and mucus production in CF airway epithelial cells. 4-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N-(4-fluorophenyl)benzamideinh-172 has also been studied for its potential use as a research tool to study 4-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N-(4-fluorophenyl)benzamide function and regulation.
Mécanisme D'action
4-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N-(4-fluorophenyl)benzamideinh-172 selectively inhibits 4-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N-(4-fluorophenyl)benzamide chloride channel activity by binding to the cytoplasmic side of the channel pore. It does not affect other chloride channels or ion transporters. 4-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N-(4-fluorophenyl)benzamideinh-172 has been shown to increase the stability of the closed state of the channel, leading to reduced chloride conductance.
Biochemical and Physiological Effects:
4-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N-(4-fluorophenyl)benzamideinh-172 has been shown to improve 4-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N-(4-fluorophenyl)benzamide function in vitro and in vivo, leading to increased chloride conductance and improved mucus clearance in CF airway epithelial cells. It has also been shown to reduce inflammation and mucus production in CF airway epithelial cells. 4-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N-(4-fluorophenyl)benzamideinh-172 has been studied for its potential use as a research tool to study 4-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N-(4-fluorophenyl)benzamide function and regulation.
Avantages Et Limitations Des Expériences En Laboratoire
4-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N-(4-fluorophenyl)benzamideinh-172 has several advantages as a research tool, including its selectivity for 4-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N-(4-fluorophenyl)benzamide chloride channels, its ability to improve 4-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N-(4-fluorophenyl)benzamide function in vitro and in vivo, and its potential therapeutic applications in cystic fibrosis and other diseases that involve defective 4-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N-(4-fluorophenyl)benzamide function. However, 4-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N-(4-fluorophenyl)benzamideinh-172 also has several limitations, including its relatively low potency and its potential for off-target effects.
Orientations Futures
There are several future directions for research on 4-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N-(4-fluorophenyl)benzamideinh-172. One direction is to improve the potency and selectivity of 4-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N-(4-fluorophenyl)benzamideinh-172, to reduce the potential for off-target effects. Another direction is to study the long-term effects of 4-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N-(4-fluorophenyl)benzamideinh-172 on 4-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N-(4-fluorophenyl)benzamide function and regulation, to determine its potential therapeutic applications in cystic fibrosis and other diseases that involve defective 4-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N-(4-fluorophenyl)benzamide function. Finally, 4-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N-(4-fluorophenyl)benzamideinh-172 could be used as a research tool to study the role of 4-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N-(4-fluorophenyl)benzamide in other physiological and pathological processes.
Propriétés
IUPAC Name |
4-[2-(4-chloroanilino)-2-oxoethoxy]-N-(4-fluorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN2O3/c22-15-3-7-17(8-4-15)24-20(26)13-28-19-11-1-14(2-12-19)21(27)25-18-9-5-16(23)6-10-18/h1-12H,13H2,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQCQUFUIPXAAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)F)OCC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(2-methylphenoxy)ethyl]-2-(4-morpholinylmethyl)-1H-benzimidazole](/img/structure/B4771335.png)
![4'-chloro-1'-[(4-chlorophenyl)sulfonyl]-1,1''-dimethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole](/img/structure/B4771338.png)

![2-{2-[(2,3-dimethylphenyl)amino]-2-oxoethoxy}-N-(diphenylmethyl)benzamide](/img/structure/B4771361.png)
![methyl 4-{[5-(butyrylamino)-2-chlorophenyl]amino}-4-oxobutanoate](/img/structure/B4771366.png)
![N-{[(4-bromo-3-methylphenyl)amino]carbonothioyl}-4-chlorobenzamide](/img/structure/B4771367.png)
![3,5-dichloro-4-methoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4771370.png)
![N-[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4771371.png)
![N-(4-fluorobenzyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B4771375.png)
![5-(difluoromethyl)-3-methyl-1-{[(4-methylbenzyl)thio]acetyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4771382.png)
![methyl 2-{5-[(2-chlorophenoxy)methyl]-2-furyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4771388.png)
![N-(4-{[2-(2-methoxybenzoyl)hydrazino]carbonyl}phenyl)-3-methylbutanamide](/img/structure/B4771397.png)
![3-[2-(4-methylphenoxy)ethyl]-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4771407.png)
![2-{[5-chloro-2-(3-methylbutoxy)benzylidene]amino}-N-(4-chlorophenyl)-3-thiophenecarboxamide](/img/structure/B4771411.png)